molecular formula C13H12N6 B12679448 5,7-Dimethyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine CAS No. 121845-82-7

5,7-Dimethyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine

Cat. No.: B12679448
CAS No.: 121845-82-7
M. Wt: 252.27 g/mol
InChI Key: HDNSTRPKPZGAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine is a heterocyclic compound that belongs to the class of pyridotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of pyridine derivatives with triazine precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

5,7-Dimethyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine is unique due to its specific substitution pattern and the presence of both pyridine and triazine rings. This structural combination provides distinct chemical properties and biological activities, making it a valuable compound for research and development .

Properties

CAS No.

121845-82-7

Molecular Formula

C13H12N6

Molecular Weight

252.27 g/mol

IUPAC Name

5,7-dimethyl-3-pyridin-4-ylpyrido[3,4-e][1,2,4]triazin-8-amine

InChI

InChI=1S/C13H12N6/c1-7-10(14)12-11(8(2)16-7)17-13(19-18-12)9-3-5-15-6-4-9/h3-6H,14H2,1-2H3

InChI Key

HDNSTRPKPZGAGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=N1)C)N=C(N=N2)C3=CC=NC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.